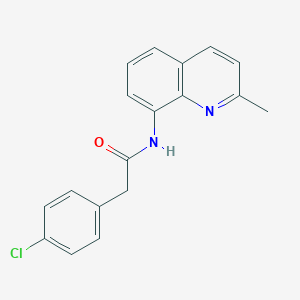![molecular formula C20H21F3N2O4 B244220 3,5-dimethoxy-N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B244220.png)
3,5-dimethoxy-N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-dimethoxy-N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]benzamide, also known as DMTPB, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential use in various applications. The compound is a benzamide derivative that was first synthesized in 2011 and has since been used in several studies to investigate its mechanism of action and its effects on biological systems.
Mécanisme D'action
The mechanism of action of 3,5-dimethoxy-N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]benzamide is not fully understood, but it is believed to involve the modulation of the sigma-1 receptor and ion channels. The compound has been shown to increase the activity of the sigma-1 receptor, which is thought to be involved in the regulation of calcium signaling and the release of neurotransmitters. 3,5-dimethoxy-N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]benzamide has also been shown to affect the activity of ion channels, which are involved in the transmission of signals in the nervous system.
Biochemical and Physiological Effects:
3,5-dimethoxy-N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]benzamide has been shown to have several biochemical and physiological effects on biological systems. The compound has been shown to increase the release of dopamine and serotonin, two neurotransmitters that are involved in the regulation of mood and behavior. 3,5-dimethoxy-N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]benzamide has also been shown to have an effect on the activity of ion channels, which are involved in the transmission of signals in the nervous system.
Avantages Et Limitations Des Expériences En Laboratoire
3,5-dimethoxy-N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]benzamide has several advantages as a research tool, including its high affinity for the sigma-1 receptor and its ability to affect the activity of ion channels. However, the compound also has limitations, including its potential toxicity and its limited solubility in aqueous solutions.
Orientations Futures
There are several future directions for the use of 3,5-dimethoxy-N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]benzamide in scientific research. One potential application is in the development of new treatments for neurological disorders, such as Alzheimer's disease and Parkinson's disease. 3,5-dimethoxy-N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]benzamide has also been shown to have potential as a tool for studying the role of the sigma-1 receptor and ion channels in biological systems. Further research is needed to fully understand the mechanism of action of 3,5-dimethoxy-N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]benzamide and its potential applications in scientific research.
Méthodes De Synthèse
The synthesis of 3,5-dimethoxy-N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]benzamide involves a series of chemical reactions that begin with the reaction of 2,4-dimethoxybenzaldehyde with 2-bromo-4-morpholine-5-trifluoromethylbenzene to form the intermediate compound 3,5-dimethoxy-N-(2-bromo-5-(trifluoromethyl)phenyl)benzamide. This intermediate compound is then reacted with morpholine in the presence of a base to form the final product, 3,5-dimethoxy-N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]benzamide.
Applications De Recherche Scientifique
3,5-dimethoxy-N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]benzamide has been used in several studies as a research tool to investigate its effects on biological systems. The compound has been shown to have a high affinity for the sigma-1 receptor, a protein that is involved in various cellular processes, including cell survival, differentiation, and proliferation. 3,5-dimethoxy-N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]benzamide has also been shown to have an effect on the activity of ion channels, which are involved in the transmission of signals in the nervous system.
Propriétés
Formule moléculaire |
C20H21F3N2O4 |
|---|---|
Poids moléculaire |
410.4 g/mol |
Nom IUPAC |
3,5-dimethoxy-N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]benzamide |
InChI |
InChI=1S/C20H21F3N2O4/c1-27-15-9-13(10-16(12-15)28-2)19(26)24-17-11-14(20(21,22)23)3-4-18(17)25-5-7-29-8-6-25/h3-4,9-12H,5-8H2,1-2H3,(H,24,26) |
Clé InChI |
QNOWIFRVFIHIJN-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1)C(=O)NC2=C(C=CC(=C2)C(F)(F)F)N3CCOCC3)OC |
SMILES canonique |
COC1=CC(=CC(=C1)C(=O)NC2=C(C=CC(=C2)C(F)(F)F)N3CCOCC3)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]-5-(3-fluorophenyl)-2-furamide](/img/structure/B244139.png)
![N-[(3E)-3-(3H-1,3-benzoxazol-2-ylidene)-5-methyl-4-oxocyclohexa-1,5-dien-1-yl]furan-2-carboxamide](/img/structure/B244143.png)
![N-[(3E)-3-(3H-1,3-benzothiazol-2-ylidene)-5-methyl-4-oxocyclohexa-1,5-dien-1-yl]-3,4,5-trimethoxybenzamide](/img/structure/B244144.png)
![N-[(3E)-3-(3H-1,3-benzothiazol-2-ylidene)-5-methyl-4-oxocyclohexa-1,5-dien-1-yl]propanamide](/img/structure/B244145.png)
![N-[(3E)-5-methyl-3-(3H-[1,3]oxazolo[4,5-b]pyridin-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-5-nitrofuran-2-carboxamide](/img/structure/B244147.png)
![2-(2-chlorophenoxy)-N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide](/img/structure/B244148.png)
![N-[(3E)-5-methyl-3-(3H-[1,3]oxazolo[4,5-b]pyridin-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-3-propan-2-yloxybenzamide](/img/structure/B244149.png)
![3-chloro-N-[(3E)-5-methyl-3-(3H-[1,3]oxazolo[4,5-b]pyridin-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-1-benzothiophene-2-carboxamide](/img/structure/B244150.png)

![N-{4-methyl-3-[(3-methylbutanoyl)amino]phenyl}-2-furamide](/img/structure/B244156.png)

![5-chloro-N-[3-(isobutyrylamino)phenyl]-1-naphthamide](/img/structure/B244158.png)
![N-(4-{[2-(3-methylphenoxy)acetyl]amino}phenyl)-1-benzofuran-2-carboxamide](/img/structure/B244159.png)
![N-[3-(1H-benzimidazol-2-yl)phenyl]-4-propoxybenzamide](/img/structure/B244160.png)